![molecular formula C12H12N2O2S B1483465 1-(cyclopropylmethyl)-3-(thiophen-3-yl)-1H-pyrazole-5-carboxylic acid CAS No. 2098070-41-6](/img/structure/B1483465.png)
1-(cyclopropylmethyl)-3-(thiophen-3-yl)-1H-pyrazole-5-carboxylic acid
Overview
Description
1-(cyclopropylmethyl)-3-(thiophen-3-yl)-1H-pyrazole-5-carboxylic acid, also known as CPTP, is an organic compound that is used in a variety of scientific research applications. CPTP was first synthesized in 1987 by a group of researchers led by Professor T. Takahashi. Since then, CPTP has been studied extensively and has been found to have a variety of biochemical and physiological effects.
Scientific Research Applications
Synthesis and Characterization
The synthesis and characterization of heteroaryl pyrazole derivatives, including those with thiophene moieties, involve detailed chemical processes to form Schiff bases of chitosan, which are then characterized by various analytical techniques such as FTIR, 1H NMR, and X-ray diffraction (XRD). These processes underline the versatility of pyrazole derivatives in chemical synthesis and their potential application in creating novel compounds with specific properties for further scientific investigation (Hamed et al., 2020).
Biological Activities
Research into the antimicrobial activity of novel chitosan Schiff bases based on heterocyclic moieties, including pyrazole derivatives, indicates their effectiveness against a range of gram-negative and gram-positive bacteria, as well as fungi. This suggests potential applications in developing new antimicrobial agents. The absence of cytotoxic activity in these compounds also highlights their safety profile for further development (Hamed et al., 2020).
Antidepressant Activity
Another study synthesized a series of phenyl-3-(thiophen-2-yl)-4, 5-dihydro-1H-pyrazole-1-carbothioamides and evaluated their antidepressant and neurotoxicity screening. Some compounds demonstrated significant antidepressant activity without affecting baseline locomotion, indicating the therapeutic potential of thiophene-based pyrazolines as antidepressant medications (Mathew, Suresh, & Anbazhagan, 2014).
Antitumor Activity
The synthesis and characterization of bis-pyrazolyl-thiazoles incorporating the thiophene moiety have shown promising anti-tumor activities against hepatocellular carcinoma cell lines. This underscores the potential of these compounds as potent anti-tumor agents, with specific derivatives demonstrating significant efficacy (Gomha, Edrees, & Altalbawy, 2016).
properties
IUPAC Name |
2-(cyclopropylmethyl)-5-thiophen-3-ylpyrazole-3-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2S/c15-12(16)11-5-10(9-3-4-17-7-9)13-14(11)6-8-1-2-8/h3-5,7-8H,1-2,6H2,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUIHUQHCNNFRTQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CN2C(=CC(=N2)C3=CSC=C3)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(cyclopropylmethyl)-3-(thiophen-3-yl)-1H-pyrazole-5-carboxylic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.